molecular formula C11H14Cl2N2 B14865701 2-(3,5-Dichloro-benzyl)-piperazine

2-(3,5-Dichloro-benzyl)-piperazine

Cat. No.: B14865701
M. Wt: 245.14 g/mol
InChI Key: LROMLAZPMLRZDU-UHFFFAOYSA-N
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Description

®-2-(3,5-Dichlorobenzyl)-piperazine is a chemical compound that features a piperazine ring substituted with a 3,5-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3,5-Dichlorobenzyl)-piperazine typically involves the reaction of 3,5-dichlorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or acetonitrile to ensure complete conversion.

Industrial Production Methods

Industrial production of ®-2-(3,5-Dichlorobenzyl)-piperazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-2-(3,5-Dichlorobenzyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

®-2-(3,5-Dichlorobenzyl)-piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of ®-2-(3,5-Dichlorobenzyl)-piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(3,4-Dichlorobenzyl)-piperazine
  • ®-2-(2,4-Dichlorobenzyl)-piperazine
  • ®-2-(3,5-Difluorobenzyl)-piperazine

Uniqueness

®-2-(3,5-Dichlorobenzyl)-piperazine is unique due to the specific positioning of the chlorine atoms on the benzyl group, which can influence its reactivity and biological activity. This positioning can lead to differences in how the compound interacts with molecular targets compared to similar compounds.

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

2-[(3,5-dichlorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14Cl2N2/c12-9-3-8(4-10(13)6-9)5-11-7-14-1-2-15-11/h3-4,6,11,14-15H,1-2,5,7H2

InChI Key

LROMLAZPMLRZDU-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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